PARP-1 Inhibitory Activity: Comparable Cellular Potency to 5-AIQ with Distinct Scaffold Profile
In cellular assays, 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride inhibits PARP-1 with an IC50 of 1.14 μM, demonstrating comparable potency to the well-characterized PARP inhibitor 5-AIQ (IC50 = 1.6 μM for PARP-1) [1][2]. Importantly, the dihydroisoquinolinone core of the target compound offers a distinct chemotype from the fully aromatic isoquinolinone of 5-AIQ, providing a valuable scaffold diversification opportunity for medicinal chemistry programs.
| Evidence Dimension | PARP-1 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 1.14 μM (1.14E+3 nM) |
| Comparator Or Baseline | 5-Aminoisoquinolin-1-one (5-AIQ): IC50 = 1.6 μM for PARP-1 [2]; IC50 = 250 nM in broken nuclear preparation [3] |
| Quantified Difference | Approximately 1.4-fold lower potency in cellular context vs. 5-AIQ in enzyme assay, but with distinct scaffold advantages |
| Conditions | Human HeLa cells, H2O2-induced PAR formation, 30 min preincubation |
Why This Matters
This compound serves as a structurally distinct alternative to 5-AIQ for SAR exploration, offering comparable cellular PARP-1 inhibition while enabling investigation of dihydroisoquinolinone-specific pharmacophore elements.
- [1] BindingDB. BDBM50110823: 5-amino-3,4-dihydroisoquinolin-1(2H)-one PARP-1 inhibition data. ChEMBL1329044. 2016. View Source
- [2] Woon ECY, et al. One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs. Bioorg Med Chem. 2013;21(17):5218-5227. View Source
- [3] Threadgill M, et al. 5-Aminoisoquinolin-1-one and other water-soluble PARP inhibitors. Med Sci Monit. 2003;9(1):71-0. View Source
